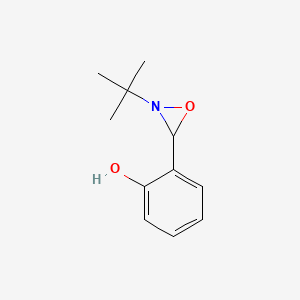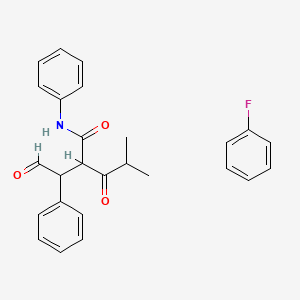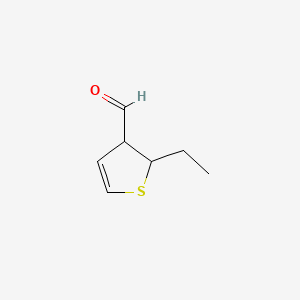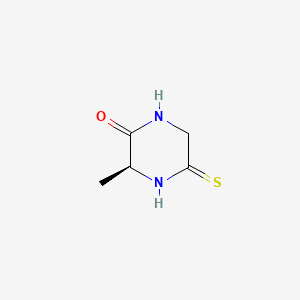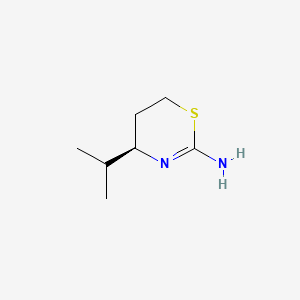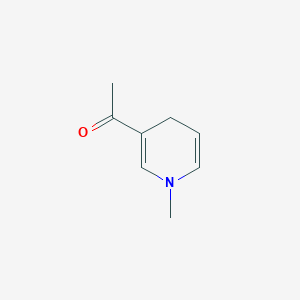
1-(1-methyl-4H-pyridin-3-yl)ethanone
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(1-methyl-4H-pyridin-3-yl)ethanone, also known as 3-acetylpyridine, is an organic compound with the molecular formula C7H7NO. It is a derivative of pyridine, a basic heterocyclic organic compound. This compound is characterized by a pyridine ring substituted with a methyl group at the 1-position and an ethanone group at the 3-position. It is commonly used in various chemical and pharmaceutical applications due to its unique properties.
准备方法
Synthetic Routes and Reaction Conditions: 1-(1-methyl-4H-pyridin-3-yl)ethanone can be synthesized through several methods. One common method involves the Friedel-Crafts acylation of 3-methylpyridine with acetyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction typically occurs under anhydrous conditions and requires careful control of temperature to prevent side reactions.
Industrial Production Methods: In industrial settings, the production of this compound often involves the same Friedel-Crafts acylation process but on a larger scale. The reaction is carried out in large reactors with efficient cooling systems to manage the exothermic nature of the reaction. The product is then purified through distillation or recrystallization to achieve the desired purity.
化学反应分析
Types of Reactions: 1-(1-methyl-4H-pyridin-3-yl)ethanone undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form 3-pyridinecarboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction of the ethanone group can yield 3-(1-methyl-4H-pyridin-3-yl)ethanol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the 3-position of the pyridine ring, with reagents such as halogens or alkylating agents.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Halogens (e.g., bromine) in the presence of a catalyst like iron(III) bromide.
Major Products:
Oxidation: 3-pyridinecarboxylic acid.
Reduction: 3-(1-methyl-4H-pyridin-3-yl)ethanol.
Substitution: Various substituted pyridine derivatives depending on the reagent used.
科学研究应用
1-(1-methyl-4H-pyridin-3-yl)ethanone has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic compounds and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: It serves as a precursor in the synthesis of pharmaceutical agents and is investigated for its potential therapeutic effects.
Industry: The compound is used in the production of agrochemicals, dyes, and other industrial chemicals.
作用机制
The mechanism of action of 1-(1-methyl-4H-pyridin-3-yl)ethanone depends on its specific application. In biological systems, it may interact with various molecular targets, including enzymes and receptors, to exert its effects. For example, its antimicrobial activity may involve the inhibition of bacterial enzymes or disruption of cell membrane integrity. The exact pathways and targets can vary based on the specific context of its use.
相似化合物的比较
1-(1-methyl-4H-pyridin-3-yl)ethanone can be compared with other similar compounds, such as:
3-acetylpyridine: A closely related compound with similar chemical properties but different biological activities.
4-acetylpyridine: Another isomer with the acetyl group at the 4-position, which may exhibit different reactivity and applications.
2-acetylpyridine: An isomer with the acetyl group at the 2-position, used in different chemical and pharmaceutical contexts.
Uniqueness: The unique positioning of the methyl and ethanone groups in this compound imparts distinct chemical and biological properties, making it valuable for specific applications in research and industry.
属性
分子式 |
C8H11NO |
|---|---|
分子量 |
137.18 g/mol |
IUPAC 名称 |
1-(1-methyl-4H-pyridin-3-yl)ethanone |
InChI |
InChI=1S/C8H11NO/c1-7(10)8-4-3-5-9(2)6-8/h3,5-6H,4H2,1-2H3 |
InChI 键 |
SMISHIGKGHPDDI-UHFFFAOYSA-N |
规范 SMILES |
CC(=O)C1=CN(C=CC1)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


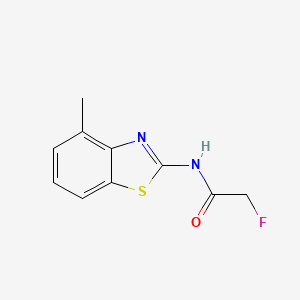
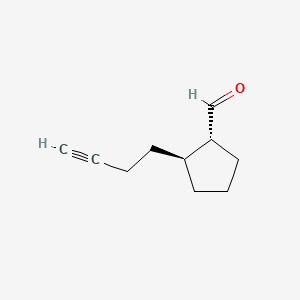

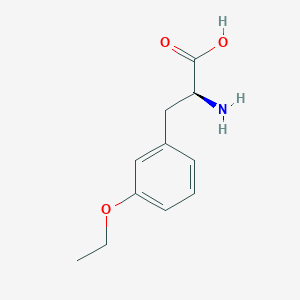
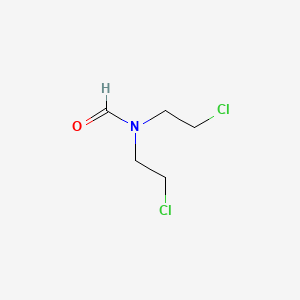

![2-[6-methyl-5-(3,4,5-trimethoxybenzoyl)-[1,3]dioxolo[4,5-f]indol-7-yl]acetic acid](/img/structure/B13814731.png)

